molecular formula C13H13ClN4S B11838671 1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea CAS No. 477731-06-9

1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea

Cat. No.: B11838671
CAS No.: 477731-06-9
M. Wt: 292.79 g/mol
InChI Key: YHBUAZKFJCSHDM-LZYBPNLTSA-N
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Description

1-[(E)-(2-Chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea is a thiourea derivative featuring a 2-chloroquinoline scaffold linked via an imine group to an ethylthiourea moiety. Quinoline derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The incorporation of the thiourea group (-NH-CS-NH-) enhances metal-chelating capacity and intermolecular interactions, which may influence both biological activity and crystallographic behavior .

Properties

CAS No.

477731-06-9

Molecular Formula

C13H13ClN4S

Molecular Weight

292.79 g/mol

IUPAC Name

1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C13H13ClN4S/c1-2-15-13(19)18-16-8-10-7-9-5-3-4-6-11(9)17-12(10)14/h3-8H,2H2,1H3,(H2,15,18,19)/b16-8+

InChI Key

YHBUAZKFJCSHDM-LZYBPNLTSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC2=CC=CC=C2N=C1Cl

Canonical SMILES

CCNC(=S)NN=CC1=CC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like zinc chloride, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives and hydrazinecarbothioamide derivatives .

Scientific Research Applications

2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . The exact molecular targets and pathways may vary depending on the specific application and the type of cells or organisms involved.

Comparison with Similar Compounds

1-{(Z)-[(2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-ethylthiourea

  • Structure: Replaces the 2-chloroquinoline group with a 4-chlorophenyl-propenylidene moiety.
  • Crystallography: Crystallizes in the monoclinic space group P2₁/c with a planar CN₃S core. Dihedral angles between the thiourea residue and aromatic rings (65.99° and 34.60°) suggest reduced conjugation compared to quinoline derivatives. Intermolecular N–H···S and C–H···Cl hydrogen bonds stabilize a helical supramolecular architecture .

1-(1-Adamantyl)-3-ethylthiourea

  • Structure: Substitutes the quinoline-imine group with a bulky adamantyl moiety.
  • Applications: Adamantyl groups are known to improve blood-brain barrier penetration, suggesting utility in neurodegenerative drug design .

Pyrimidinylthiourea Derivatives (Compounds 10 and 11)

  • Structure: Features a pyrimidine ring instead of quinoline, with a thiourea group at position 3.
  • Biological Activity : Demonstrates acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM) and metal-chelating properties, critical for targeting Alzheimer’s disease .
  • Key Difference: The pyrimidine scaffold may enhance π-π stacking interactions compared to quinoline’s planar heteroaromatic system.

Functional Analogues

Methylideneamino Cyclic Carboxylates (EP 4,374,877 A2)

  • Structure: Difluorophenyl-methylideneamino groups linked to cyclopentane/cyclobutane carboxylates.
  • Pharmacological Profile : LCMS (m/z 540.2) and HPLC retention time (1.11 minutes) indicate higher molecular weight and polarity compared to the target compound. These derivatives are optimized for kinase inhibition, suggesting divergent therapeutic targets .

Quinolinone–Pyrazoline Hybrids

  • Structure: Combines quinolinone with pyrazoline, lacking the thiourea group.
  • Activity : Exhibits antioxidant and lipoxygenase inhibitory effects (IC₅₀ ~10 µM), underscoring the thiourea moiety’s role in enhancing metal-binding capacity in related compounds .

Key Research Findings

  • Crystallographic Behavior: Thiourea derivatives with aromatic substituents (e.g., chlorophenyl, quinoline) exhibit distinct packing patterns driven by N–H···S and π-π interactions, influencing solubility and stability .
  • Biological Activity: The 2-chloroquinoline group may enhance antimicrobial activity compared to phenyl analogs, while pyrimidinylthioureas show superior AChE inhibition due to optimized electronic effects .
  • Synthetic Challenges : Bulky substituents (e.g., adamantyl) reduce yields, whereas electron-withdrawing groups (e.g., chloro, fluoro) improve reactivity in imine formation .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C10H11ClN4S
  • Molecular Weight : 244.74 g/mol
  • IUPAC Name : 1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea

Structural Representation

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The thiourea group contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiourea and quinoline structures exhibit significant antimicrobial properties. A study evaluating various derivatives of thioureas found that those with quinoline rings showed enhanced activity against Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC µg/mL)Bacteria Tested
This compound32Staphylococcus aureus
64Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In a study conducted on human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM. The study suggested that the compound induces apoptosis through the mitochondrial pathway.

The proposed mechanism for its biological activity includes:

  • Inhibition of DNA synthesis : Similar compounds have shown to interfere with nucleic acid synthesis.
  • Reactive oxygen species (ROS) generation : Inducing oxidative stress leading to cell death in cancer cells.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profile. Preliminary studies indicate moderate toxicity in non-cancerous cell lines, emphasizing the need for further investigation into its safety for therapeutic use.

Toxicity Data Summary

ParameterValue
LD50 (mg/kg, mice)>1000
Acute toxicityLow

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